Product packaging for Benzyloxyurea(Cat. No.:CAS No. 2048-50-2)

Benzyloxyurea

Cat. No.: B188258
CAS No.: 2048-50-2
M. Wt: 166.18 g/mol
InChI Key: IXRIVZOKBPYSPK-UHFFFAOYSA-N
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Description

Benzyloxyurea is a derivative of the antineoplastic drug hydroxyurea, designed for research applications in oncology and drug discovery . It is part of a class of compounds developed to overcome limitations such as high hydrophilicity and inherent cytotoxicity associated with the parent compound . The structural modification by the introduction of a benzyl group is associated with enhanced cytotoxic activity and altered physicochemical properties, including increased lipophilicity . In vitro studies on this compound derivatives have demonstrated promising anticancer activity, showing significant inhibitory effects on proliferation in human leukemia cell lines (such as K562) and murine leukemia cell lines (such as L1210) as measured by the MTT assay . Some specific derivatives have been shown to exert greater apoptotic activity than hydroxyurea in flow cytometry studies . The primary mechanism of action for this class of compounds is linked to the inhibition of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis in rapidly dividing cells . Molecular docking experiments suggest that active derivatives bind effectively to the R1 domain of this enzyme . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes, including fundamental biological research and pharmaceutical development (e.g., testing drug efficacy and safety in preclinical studies) . It is not intended for diagnostic or therapeutic use in humans, and its safety for clinical or personal use has not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B188258 Benzyloxyurea CAS No. 2048-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylmethoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8(11)10-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRIVZOKBPYSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282713
Record name Benzyloxyurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2048-50-2
Record name Urea, (benzyloxy)-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, (benzyloxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyloxyurea
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Synthesis and Derivatization of Benzyloxyurea

Synthetic Methodologies for Benzyloxyurea

The synthesis of this compound can be accomplished through various routes, primarily involving the reaction of either hydroxyurea (B1673989) or a benzyloxyamine precursor.

Conventional Synthetic Routes to this compound

Two primary conventional methods are widely employed for the synthesis of this compound.

The first method involves the direct benzylation of hydroxyurea. This reaction is typically carried out by treating hydroxyurea with benzyl (B1604629) chloride in the presence of a base, such as potassium hydroxide (B78521), in a solvent like methanol (B129727). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hydroxyurea is O-alkylated. researchgate.netnih.gov A representative procedure involves refluxing the reactants for several hours, followed by purification to yield the final product. researchgate.net

Table 1: Conventional Synthesis of this compound from Hydroxyurea

Reactant 1Reactant 2BaseSolventConditionsYield
HydroxyureaBenzyl ChloridePotassium Hydroxide (KOH)MethanolReflux91% nih.gov

A second common route involves the reaction of benzyloxyamine with a cyanate (B1221674) source. dsau.dp.ua In this approach, benzyloxyamine (often prepared as its hydrochloride salt) is reacted with sodium cyanate (NaOCN) in an aqueous or mixed solvent system. This method builds the urea (B33335) functionality directly onto the benzyloxyamine scaffold. dsau.dp.ua

Table 2: Conventional Synthesis of this compound from Benzyloxyamine

Reactant 1Reactant 2Solvent SystemConditions
BenzyloxyamineSodium Cyanate (NaOCN)Dipropyl ether / WaterStirring at 7°C, then 23°C

Modified Synthetic Approaches

Modifications to standard synthetic procedures have been developed to access specific derivatives and improve reaction outcomes.

A modified Schotten-Baumann reaction is utilized for the synthesis of 1-(benzoyloxy)urea and its derivatives. unair.ac.idresearchgate.net This method is distinct from the synthesis of this compound as it creates an ester linkage rather than an ether linkage. The synthesis involves a nucleophilic substitution reaction between hydroxyurea and various substituted benzoyl chlorides in a suitable solvent like tetrahydrofuran. unair.ac.idresearchgate.net This approach allows for the introduction of a wide range of substituents on the benzoyl moiety, facilitating the creation of a library of related compounds. unair.ac.id

Table 3: Modified Schotten-Baumann Synthesis of 1-(Benzoyloxy)urea Derivatives

Reactant 1Reactant 2Reaction TypeProduct Class
HydroxyureaSubstituted Benzoyl ChlorideNucleophilic Substitution1-(Benzoyloxy)urea Derivatives

Synthesis of N-Benzyloxyurea

The term N-benzyloxyurea is chemically synonymous with this compound, where the benzyl group is attached to the oxygen atom of the parent hydroxyurea molecule. The synthetic methods described in section 1.1.1 are directly applicable to the synthesis of N-benzyloxyurea. researchgate.netnih.govdsau.dp.ua One specific method involves treating benzyloxyamine hydrochloride with sodium cyanate in a mixture of ether and water. researchgate.net The product can be crystallized to a melting point of 139–141°C. dsau.dp.ua

Synthesis of N-Benzyl-N-benzyloxyurea

The synthesis of the disubstituted derivative, N-benzyl-N-benzyloxyurea, is achieved by the further alkylation of this compound. google.com In a typical procedure, this compound is dissolved in methanol and treated with a base like potassium hydroxide (KOH). Benzyl chloride is then added dropwise to the heated solution, and the mixture is refluxed for an extended period, such as 16 hours. google.com The resulting product is a dialkylated urea, with one benzyl group on the oxygen and a second benzyl group on one of the nitrogen atoms. google.com It is noted that forcing conditions for dialkylation can sometimes lead to a mixture of N,N-dialkylated and N,O-dialkylated products. tandfonline.com

Table 4: Synthesis of N-Benzyl-N-benzyloxyurea

Reactant 1Reactant 2BaseSolventConditions
This compoundBenzyl ChloridePotassium Hydroxide (KOH)MethanolReflux (16 hours)

Synthesis of N-acetoxy-N-benzyloxyurea

N-acetoxy-N-benzyloxyurea is synthesized via a two-step process starting from N-benzyloxyurea. dsau.dp.uaresearchgate.net

Chlorination: The first step involves the chlorination of N-benzyloxyurea. This is accomplished by reacting N-benzyloxyurea with tert-butyl hypochlorite (B82951) in a solvent such as dichloromethane (B109758) or chloroform (B151607). dsau.dp.uaresearchgate.net This reaction yields the intermediate N-benzyloxy-N-chlorourea. dsau.dp.ua

Acetoxylation: The N-benzyloxy-N-chlorourea intermediate is then converted to the final product by reaction with anhydrous sodium acetate (B1210297) in acetonitrile (B52724). dsau.dp.uaresearchgate.net This step proceeds with a moderate yield and results in the formation of N-acetoxy-N-benzyloxyurea. dsau.dp.uadnu.dp.ua

The structure of the final product has been confirmed through various spectroscopic methods and X-ray diffraction studies. dsau.dp.uaresearchgate.net

Table 5: Two-Step Synthesis of N-acetoxy-N-benzyloxyurea

StepStarting MaterialReagent(s)SolventIntermediate/Product
1. ChlorinationN-Benzyloxyureatert-Butyl hypochloriteDichloromethane or ChloroformN-benzyloxy-N-chlorourea
2. AcetoxylationN-benzyloxy-N-chloroureaSodium AcetateAcetonitrileN-acetoxy-N-benzyloxyurea

Synthesis of N-benzyloxy-N-methoxyurea

A convenient and effective method for the synthesis of N-benzyloxy-N-methoxyurea involves the methanolysis of N-acetoxy-N-benzyloxyurea at room temperature. researchgate.netdsau.dp.uadnu.dp.ua This multi-step synthesis begins with the chlorination of N-benzyloxyurea using tert-butyl hypochlorite, which produces N-benzyloxy-N-chlorourea in high yield. researchgate.netdnu.dp.ua

The subsequent reaction of N-benzyloxy-N-chlorourea with sodium acetate in an acetonitrile medium at room temperature leads to the formation of N-acetoxy-N-benzyloxyurea with a moderate yield. researchgate.netdnu.dp.ua The final step is the methanolysis of this intermediate, which yields N-benzyloxy-N-methoxyurea. researchgate.netdsau.dp.uadnu.dp.ua The structure of the resulting compound has been confirmed using various analytical methods, including 1H and 13C NMR spectroscopy, IR spectroscopy, and mass spectrometry. researchgate.netdnu.dp.ua

X-ray diffraction (XRD) studies have provided detailed insights into the molecular structure of N-benzyloxy-N-methoxyurea. researchgate.netdnu.dp.ua These studies revealed that the nitrogen atom between the two oxygen atoms (O–N–O) is sp3 hybridized and possesses a pyramidal configuration. researchgate.netdnu.dp.ua In contrast, the carbamoyl (B1232498) nitrogen atom has a planar configuration. researchgate.netdnu.dp.ua A notable structural feature is the significant elongation of the amide bond (BnO(MeO)N(2)–C(=O)) when compared to the similar bond in unsubstituted N-benzyloxyurea. researchgate.netdnu.dp.ua

Table 1: Synthesis Pathway for N-benzyloxy-N-methoxyurea

Step Starting Material Reagent(s) Intermediate/Product Yield
1 N-Benzyloxyurea tert-Butyl hypochlorite N-Benzyloxy-N-chlorourea High
2 N-Benzyloxy-N-chlorourea Sodium acetate in acetonitrile N-Acetoxy-N-benzyloxyurea Moderate

Derivatization Strategies for this compound Analogues

The derivatization of this compound often involves substitution at the nitrogen atoms to modulate its chemical and biological properties. A common strategy is the synthesis of N-benzyl-N-benzyloxyurea derivatives by introducing various substituted benzyl groups. google.com This can be achieved by reacting a substituted this compound with an appropriate benzyl bromide or chloride in the presence of a base like potassium hydroxide in methanol. google.com

Researchers have explored a range of substitution patterns on the aromatic rings of the benzyl and benzyloxy moieties. google.comresearchgate.net These modifications include the introduction of electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃), as well as electron-withdrawing groups such as chloro (Cl), bromo (Br), and nitro (NO₂). google.comchemrxiv.org The position of these substituents (e.g., para-, meta-) on the phenyl ring is a critical aspect of the structural modification. google.com These substitutions aim to alter the electronic properties, lipophilicity, and steric profile of the molecule. researchgate.net

Table 2: Examples of Synthesized N-benzyl-N-benzyloxyurea Derivatives

Derivative Name Substituent Position Reference
N-(4-methylbenzyl)-N-(4-methylbenzyloxy)urea Methyl (CH₃) para google.com
N-(3-chlorobenzyl)-N-(3-chlorobenzyloxy)urea Chloro (Cl) meta google.com
N-(4-bromobenzyl)-N-(4-bromobenzyloxy)urea Bromo (Br) para google.com
N-benzyl-N-benzyloxyurea (para-nitro substituted) Nitro (NO₂) para chemrxiv.org

Design Principles for Novel Derivatives

Another important design strategy is conformational restriction. By creating more rigid structures, such as cyclic N-hydroxyureas, researchers aim to produce analogues that are conformationally modified compared to their parent compounds. rsc.org This can lead to a better fit within a target's active site. The design process also considers the molecule's ability to chelate metal ions, which is a crucial feature for inhibitors of metalloenzymes. rsc.org For example, the design of fosmidomycin (B1218577) analogues, which inhibit the metalloenzyme DXR, focuses on the hydroxamic acid moiety that mimics the substrate and binds to the metal cofactor in the enzyme's active site. nih.gov

A promising strategy in medicinal chemistry for designing novel derivatives is molecular hybridization. researchgate.net This approach involves covalently linking two or more distinct pharmacophoric units, known as privileged fragments, to create a single hybrid molecule. researchgate.net The resulting conjugate can potentially interact with multiple biological receptors or different sites on a single target, leading to enhanced or novel activities. researchgate.net

For urea-based compounds, privileged structures such as 2-aminothiazole (B372263) and moieties with terminal phenoxy groups are of interest. researchgate.net The combination of these fragments through a covalent bond is an attractive method for generating lead compounds, particularly in the search for new therapeutic agents. researchgate.net This hybridization aims to synthesize conjugates that can bind to a variety of receptors, making their synthesis and pharmacological screening a significant task in modern drug discovery. researchgate.net

An efficient, one-pot synthetic route has been developed for creating novel urea derivatives from 2-amino-3-carbomethoxythiophene. researchgate.netias.ac.in This method proceeds via an in situ generated isocyanate intermediate. researchgate.netias.ac.in The synthesis starts with methyl 2-aminothiophene-3-carboxylate, which is treated with triphosgene (B27547) in a solvent like 1,4-dioxane (B91453) at low temperatures. ias.ac.in

After stirring at an elevated temperature, the reaction mixture is cooled, and an appropriate amine (such as a pyrimidine (B1678525) amine or benzylamine (B48309) analogue) and a base like triethylamine (B128534) are added. ias.ac.in This results in the formation of the desired urea derivative. ias.ac.in These thiophene-based urea derivatives are considered important building blocks in organic synthesis and have been investigated for their potential biological activities. georganics.sk The structure of these synthesized compounds is typically confirmed using 1H and 13C NMR and mass spectroscopic analysis. researchgate.netias.ac.in

Table 3: General Synthesis of Urea Derivatives of 2-Amino-3-carbomethoxythiophene

Step Reactant 1 Reactant 2 Key Intermediate Product Class Reference
1 Methyl 2-aminothiophene-3-carboxylate Triphosgene In situ isocyanate Urea derivatives of 2-amino-3-carbomethoxythiophene researchgate.netias.ac.in

Hydroxyurea Analogues of Fosmidomycin

Fosmidomycin is an inhibitor of the metalloenzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. nih.gov The development of fosmidomycin analogues, including those incorporating a hydroxyurea moiety, is an active area of research. nih.govugent.be The design of these analogues is based on a pharmacophore model where a metal-binding group (like the hydroxamic acid in fosmidomycin) is connected via a linker to a phosphate (B84403) or phosphonate (B1237965) moiety. nih.gov

Structural modifications have been explored around the hydroxamic acid chelating group and the three-carbon spacer of fosmidomycin. nih.govugent.be Some α-aryl substituted fosmidomycin analogues, for instance, have demonstrated greater potency in inhibiting the growth of Plasmodium falciparum than fosmidomycin itself. ugent.be The rationale behind these modifications is often to improve binding to the DXR active site. unl.pt The active site features a dynamic flap that is involved in binding the inhibitor, and modifications to the analogue's structure can influence these crucial interactions. unl.pt

N-Hydroxyamide-containing Heterocycles from N-Benzyloxyurea

N-Benzyloxyurea serves as a key precursor in the synthesis of various N-hydroxyamide-containing heterocycles. This is primarily achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by the removal of the O-benzyl protecting group. This methodology has been effectively utilized to produce six-membered heterocyclic systems such as 1-hydroxy-2(1H)-pyrimidinones and 1-hydroxy-2(1H)-pyrazinones.

The general synthetic strategy involves the reaction of N-benzyloxyurea with a suitable dicarbonyl compound under acidic conditions to form a 1-benzyloxy-substituted heterocycle. Subsequent debenzylation, typically via hydrogenation, yields the target N-hydroxyamide-containing heterocycle.

The reaction of N-benzyloxyurea with various β-dicarbonyl compounds or their acetals in the presence of a strong acid catalyst leads to the formation of 1-benzyloxy-2(1H)-pyrimidinone derivatives. oup.comresearchgate.net For instance, the condensation with 2,4-pentanedione under reflux with concentrated sulfuric acid yields 1-benzyloxy-4,6-dimethyl-2(1H)-pyrimidinone. oup.com Similarly, reactions with 1,1,3,3-tetraethoxypropane (B54473) and 4,4-dimethoxy-2-butanone (B155242) produce the corresponding 1-benzyloxy-2(1H)-pyrimidinones. oup.comresearchgate.net

However, the choice of the β-dicarbonyl compound can influence the reaction's outcome. When N-benzyloxyurea is reacted with an unsymmetrical dicarbonyl like 1-phenyl-1,3-butanedione, the reaction exclusively yields the 3-alkoxyimino derivative instead of the expected pyrimidinone. oup.comresearchgate.net

The subsequent removal of the benzyl protecting group from the 1-benzyloxy-2(1H)-pyrimidinones is typically achieved through catalytic hydrogenation, for example, using hydrogen gas with a 10% Palladium on carbon (Pd-C) catalyst. oup.com This deprotection step furnishes the desired 1-hydroxy-2(1H)-pyrimidinones. oup.comresearchgate.net

Table 1: Synthesis of 1-Benzyloxy-2(1H)-pyrimidinones and their Hydroxylated Derivatives

N-Benzyloxyurea ReactantDicarbonyl CompoundReaction Conditions (Cyclization)Resulting Benzyloxy HeterocycleYieldDeprotection ConditionsFinal Hydroxy HeterocycleReference
N-Benzyloxyurea2,4-Pentanedioneconcd H₂SO₄, reflux, 1 h1-Benzyloxy-4,6-dimethyl-2(1H)-pyrimidinone46%H₂/10% Pd-C in MeOH, r.t., 20 min1-Hydroxy-4,6-dimethyl-2(1H)-pyrimidinone oup.com
N-Benzyloxyurea1,1,3,3-TetraethoxypropaneAcidic1-Benzyloxy-2(1H)-pyrimidinoneModerate-- oup.com
N-Benzyloxyurea4,4-Dimethoxy-2-butanoneAcidic1-Benzyloxy-4-methyl-2(1H)-pyrimidinoneModerate-- oup.com

The synthesis of 1-benzyloxy-2(1H)-pyrazinones from N-benzyloxyurea requires a multi-step approach. oup.com A typical sequence begins with the acylation of O-benzylhydroxylamine with an N-protected α-amino acid, such as N-t-Butyloxycarbonylglycine (Boc-Gly), using a mixed anhydride (B1165640) method to form the corresponding N-benzyloxyamide. oup.com After the deprotection of the amino group, the resulting glycine (B1666218) N-benzyloxyamide is cyclized with a 1,2-dicarbonyl compound like 2,3-butanedione (B143835) in the presence of a base to afford the 1-benzyloxy-2(1H)-pyrazinone derivative. oup.com

Deprotection of the benzyl group via hydrogenation or treatment with hydrobromic acid in acetic acid then yields the final 1-hydroxy-2(1H)-pyrazinone. oup.com

Table 2: Synthesis of 1-Hydroxy-5,6-dimethyl-2(1H)-pyrazinone

PrecursorReagents and ConditionsIntermediateYieldReference
N-t-Butyloxycarbonylglycine1. Isobutyl chloroformate/Et₃N2. NH₂OCH₂PhN-(t-Butoxycarbonyl)glycine N-benzyloxyamide77% oup.com
N-(t-Butoxycarbonyl)glycine N-benzyloxyamide4 M HCl in dioxaneGlycine N-benzyloxyamide hydrochloride83% oup.com
Glycine N-benzyloxyamide hydrochloride2,3-Butanedione / 5 M NaOH1-Benzyloxy-5,6-dimethyl-2(1H)-pyrazinone53% oup.com
1-Benzyloxy-5,6-dimethyl-2(1H)-pyrazinoneH₂/10% Pd-C1-Hydroxy-5,6-dimethyl-2(1H)-pyrazinone- oup.comoup.com

These synthetic routes demonstrate the utility of N-benzyloxyurea as a versatile building block for accessing N-hydroxyamide-containing heterocycles, which are of interest in various fields, including medicinal chemistry. oup.com

Spectroscopic and Computational Characterization

Vibrational and Magnetic Properties Analysis

Experimental studies using FT-IR, Raman, and NMR spectroscopy have been conducted to determine the vibrational and magnetic properties of benzyloxyurea. researchgate.netejournal.by Computational analyses, specifically using the DFT/B3LYP method with a 6-311++G(2d,2p) basis set, have been employed to calculate the molecular geometry, vibrational wavenumbers, and NMR chemical shifts. researchgate.netejournal.by

Infrared spectra of this compound and its derivatives have been recorded, typically using KBr pellets, over a range of 4000–400 cm⁻¹. jst.go.jp For this compound, experimental and theoretical vibrational wavenumbers have been determined. researchgate.net Key vibrational modes include those associated with the NH₂, C=O, and phenyl groups. For instance, the trigonal planar stretching of the phenyl ring is observed at 1030 cm⁻¹ in the IR spectrum, which aligns with the theoretically calculated value of 1023 cm⁻¹. researchgate.net

In a study of 1-(benzyloxy)urea, the infrared spectrum showed characteristic bands for various functional groups. researchgate.net The assignments of these vibrational wavenumbers were aided by potential energy distribution (PED) analysis. researchgate.netejournal.by For example, wagging of the NH₂ group was observed at 445 cm⁻¹ (IR) and computed at 427 cm⁻¹. researchgate.net

The table below presents a selection of experimental FT-IR vibrational frequencies for this compound and some of its derivatives.

CompoundKey FT-IR Bands (cm⁻¹)
1-(Benzyloxy)urea 3481 (-NH), 3276 & 3207 (-NH₂), 1739 (C=O ester), 1685 (C=O amide), 1590 & 1437 (C=C aromatic), 1116.67 (C-O), 744 (C-H aromatic) lpnu.ua
N-Acetoxy-N-benzyloxyurea 3486 (NH), 1800 (C=O), 1745 (C=O) researchgate.net
1-(4-Methylbenzoyloxy)urea 3449 (-NH₂), 3333 (-NH), 1749 (C=O ester), 1683 (C=O amide), 1589 (C=C aromatic), 1013 (C-O), 747 (C-H aromatic) lpnu.ua
1-(2-Chlorobenzoyloxy)urea 3481 (-NH), 3276 & 3207 (-NH₂), 1739 (C=O ester), 1685 (C=O amide), 1590 & 1437 (C=C aromatic), 1116.67 (C-O), 744 (C-H aromatic) lpnu.ua

Raman spectroscopy has also been utilized to study the vibrational modes of this compound. researchgate.netejournal.by Similar to FT-IR, the trigonal planar stretching of the phenyl ring was observed at 1030 cm⁻¹ in the Raman spectrum. researchgate.net The simulated Raman intensity spectra were generated to aid in the interpretation of the experimental data. researchgate.net The wagging of the NH₂ group was also identified in the Raman spectrum at 444 cm⁻¹. researchgate.net

NMR spectroscopy is a crucial tool for elucidating the structure of this compound and its derivatives. researchgate.netejournal.byjst.go.jp Both proton (¹H) and carbon-13 (¹³C) NMR spectra have been recorded, often using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃) as the solvent. jst.go.jpdoi.org

The ¹H NMR spectra of this compound derivatives provide detailed information about the different proton environments in the molecule. jst.go.jp For 1-(benzyloxy)urea, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the NH proton at δ 9.00 ppm, a multiplet for the five aromatic protons between δ 7.41-7.36 ppm, a singlet for the two NH₂ protons at δ 6.33 ppm, and a singlet for the two benzylic (OCH₂) protons at δ 4.71 ppm. doi.org

The table below summarizes the ¹H NMR data for this compound and some related compounds.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
1-(Benzyloxy)urea DMSO-d₆9.00 (s, 1H, NH), 7.41-7.36 (m, 5H, Ar-H), 6.33 (s, 2H, NH₂), 4.71 (s, 2H, OCH₂) doi.org
N-Acetoxy-N-benzyloxyurea CDCl₃7.346–7.442 (m, 5H, Ph), 5.771 (br. s, 1H, C(O)NH), 5.293 (br. s, 1H, C(O)NH), 5.083 (s, 2H, NOCH₂), 2.136 (s, 3H, NOAc) researchgate.net
1-(4-Methylbenzoyloxy)urea DMSO-d₆9.70 (s, 1H, NH), 7.96 (d, J = 7.9 Hz, 2H, Ar-H), 7.41 (d, J = 7.8 Hz, 2H, Ar-H), 6.52 (s, 2H, NH₂), 2.40 (s, 3H, CH₃) lpnu.ua
1-(2-Chlorobenzoyloxy)urea DMSO-d₆9.91 (s, 1H, NH), 7.99 (d, J = 7.47 Hz, 1H, Ar-H), 7.54 (m, J = 18.45 Hz, 3H, Ar-H), 6.56 (s, 2H, NH₂) lpnu.ua

The ¹³C NMR spectra provide information on the carbon framework of this compound derivatives. jst.go.jp For 1-(benzyloxy)urea in DMSO-d₆, the carbonyl carbon (C=O) resonates at δ 160.7 ppm. The aromatic carbons appear in the range of δ 127.9-136.6 ppm, and the benzylic carbon (OCH₂) is observed at δ 77.2 ppm. doi.org

The table below presents the ¹³C NMR data for this compound and related compounds.

CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)
1-(Benzyloxy)urea DMSO-d₆160.7 (C=O), 136.6 (Ar-C), 128.7 (Ar-CH), 128.2 (Ar-CH), 127.9 (Ar-CH), 77.2 (OCH₂) doi.org
N-Acetoxy-N-benzyloxyurea CDCl₃168.72 (NOC=O), 159.84 (HN(C=O)N), 134.86 (C(1) Ph), 129.59 (C(2)H, C(6)H Ph), 129.22 (C(4)H Ph), 128.94 (C(3)H, C(5)H Ph), 78.06 (NOCH₂), 18.96 (Me) researchgate.net
1-(4-Methylbenzoyloxy)urea DMSO-d₆164.9, 159.2, 144.1, 129.4, 129.2, 125.0, 21.2 lpnu.ua
1-(2-Chlorobenzoyloxy)urea DMSO-d₆163.9, 159.0, 133.7, 132.8, 131.4, 130.7, 127.6, 127.2 lpnu.ua

Mass spectrometry has been employed to determine the molecular weight and fragmentation patterns of this compound and its derivatives. jst.go.jplpnu.ua Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have been used. jst.go.jpasianpubs.org For several this compound derivatives, the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺ is observed, confirming their molecular mass. jst.go.jplpnu.ua For instance, in the mass spectrum of N-acetoxy-N-benzyloxyurea, the [M+Na]⁺ peak is detected at m/z 247. researchgate.net

The table below shows the mass spectrometry data for some this compound derivatives.

CompoundIonization MethodObserved m/zCalculated Mass
N-Phenyl-N'-(benzyloxy)urea MALDI-MS243.1129 [M+H]⁺243.1134 for C₁₄H₁₅N₂O₂
N-Acetoxy-N-benzyloxyurea FAB, NaCl247 [M+Na]⁺-
1-(4-Methylbenzoyloxy)urea HRMS195.0798 [M+H]⁺195.0769 for C₉H₁₁N₂O₃
1-(2-Chlorobenzoyloxy)urea HRMS215.0192 [M+H]⁺215.0233 for C₈H₈N₂O₃Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR)

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules. For this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to complement and interpret experimental findings.

Density Functional Theory (DFT) Calculations

DFT calculations have been performed to analyze the molecular structure, vibrational modes, NMR spectra, and electronic characteristics of this compound. researchgate.net A common approach involves using the B3LYP functional combined with the 6-311++G(2d,2p) basis set. researchgate.netresearchgate.netejournal.by These calculations are often carried out to model the molecule in a specific solvent, such as dimethyl sulfoxide (DMSO), to better correlate with experimental conditions. researchgate.netejournal.by

Theoretical geometry optimization of this compound has been achieved using DFT methods, specifically at the B3LYP/6-311++G(2d,2p) level in the gas phase. researchgate.net The process involves finding the minimum energy conformation of the molecule. The resulting optimized structural parameters, such as bond lengths and angles, show good agreement with experimental data and values from similar compounds. researchgate.net

The calculations confirm the nonplanar structure of the this compound molecule. researchgate.net Key dihedral angles, including O1–C1–C2–C3, N1–O1–C1–C2, and C1–O1–N1–C8, have been computed to define the molecule's three-dimensional shape. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Bond/Dihedral Angle (°)
Bond Lengths
C1-O1 1.432
O1-N1 1.391
N1-C8 1.385
C8-O2 1.233
C8-N2 1.378
Bond Angles
C1-O1-N1 110.2
O1-N1-C8 116.3
N1-C8-O2 120.5
N1-C8-N2 118.2
O2-C8-N2 121.3
Dihedral Angles
N1-O1-C1-C2 -71.4
C1-O1-N1-C8 129.5
O1-N1-C8-O2 159.9
O1-N1-C8-N2 -24.6

Data computed at the B3LYP/6-311++G(2d,2p) level. researchgate.net

Harmonic vibrational wavenumbers for this compound have been calculated using the DFT/B3LYP method with the 6-311++G(2d,2p) basis set. researchgate.netresearchgate.net The assignments of these theoretical frequencies are often aided by Potential Energy Distribution (PED) analysis using software like VEDA 4. researchgate.netresearchgate.net This allows for a detailed understanding of the contributions of different internal coordinates to each vibrational mode.

The computed vibrational spectra generally show good agreement with experimental FT-IR and Raman data. researchgate.net For instance, the stretching vibration of the C=O group is a prominent feature. The phenyl ring vibrations are also identified and computed in their expected regions. researchgate.net

Table 2: Selected Computed Vibrational Wavenumbers for this compound

Mode Computed Wavenumber (cm⁻¹) PED Contribution (%) Description
ν(N-H) 3582 100 NH₂ asymmetric stretching
ν(N-H) 3469 100 NH₂ symmetric stretching
ν(C-H) 3085 99 Phenyl C-H stretching
ν(C=O) 1695 75 C=O stretching
δ(NH₂) 1618 65 NH₂ scissoring
ν(C-C) 1596 45 Phenyl C-C stretching
ν(C-N) 1366 68 C-N stretching
ν(C-O) 1023 40 C-O stretching

Data computed at the B3LYP/6-311++G(2d,2p) level. researchgate.net

Theoretical proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound have been predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(2d,2p) level. researchgate.netscience.gov These calculations are typically performed in a solvent model, such as DMSO, to replicate experimental conditions. researchgate.netejournal.by The computed chemical shifts are then compared to experimental values, often showing a strong correlation. researchgate.net

For example, the protons of the phenyl ring are calculated to appear in a specific range, which aligns with experimental observations. researchgate.net Similarly, the ¹³C chemical shifts for the carbonyl carbon and the carbons of the phenyl ring are predicted and have been found to be in good harmony with the recorded spectra. researchgate.net

Table 3: Computed vs. Experimental NMR Chemical Shifts (ppm) for this compound in DMSO

Atom Computed ¹H Experimental ¹H Computed ¹³C Experimental ¹³C
C1 - - 77.2 77.8
C2/C6 7.79 7.42 131.7 128.8
C3/C5 7.85 7.32 132.6 128.4
C4 7.94 7.38 134.4 129.0
C7 - - 144.9 136.6
C8 (C=O) - - 159.9 158.7
N1-H 6.15 9.07 - -
N2-H₂ 4.64 / 5.98 6.38 - -

Computed values obtained at the B3LYP/6-311++G(2d,2p) level. researchgate.net

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netnih.gov The HOMO and LUMO energies for this compound have been computed using the B3LYP/6-311++G(2d,2p) method. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO orbitals (ΔE) is a key parameter indicating the molecule's kinetic stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. researchgate.net For this compound, the HOMO is primarily localized on the phenyl ring, while the LUMO is also associated with the π system of the benzene (B151609) ring. researchgate.netresearchgate.net

Table 4: Computed Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -7.169
LUMO -0.883
HOMO-LUMO Energy Gap (ΔE) 6.286

Computed at the B3LYP/6-311++G(2d,2p) level. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface for this compound has been simulated to illustrate its reactive sites. researchgate.net

The MEP map uses a color scale to represent different potential values. chemrxiv.org Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov In this compound, the most negative potential is localized around the carbonyl oxygen atom (O2), indicating it as a primary site for electrophilic interaction. The areas around the hydrogen atoms of the amine (NH₂) group exhibit the most positive potential, marking them as likely sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a framework for understanding the electron density distribution in terms of localized bonds and lone pairs, akin to the familiar Lewis structure concept. researchgate.netmdpi.com This analysis for this compound, performed at the B3LYP/6-311++G(2d,2p) level, reveals significant insights into intramolecular interactions and charge delocalization. nih.gov

The stability of the molecule is greatly influenced by hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net In this compound, notable interactions include the delocalization of the p-type lone pair of the O1 atom to the antibonding π(N1-C8) and π(C2-C3) orbitals. nih.gov Similarly, the p-type lone pair of the O2 atom interacts with the antibonding π(N1-C8) orbital. nih.gov These interactions, particularly the LP(O1) → π(N1–C8) and LP(O2) → π*(N1–C8) transitions, contribute significantly to the stabilization of the molecule. nih.gov

The stabilization energies (E(2)) associated with the most significant donor-acceptor interactions in this compound are detailed in the table below. nih.gov

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) O1 π* (N1-C8) 26.65
LP (1) O1 π* (C2-C3) 3.51
LP (1) O2 π* (N1-C8) 59.58
π (C2-C3) π* (C4-C5) 18.04
π (C4-C5) π* (C6-C7) 22.19

Source: Data extracted from a computational study on 1-(Benzyloxy)urea. nih.gov

Mulliken Charge Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. nih.gov This analysis was conducted for this compound using the B3LYP/6-311++G(2d,2p) level of theory. nih.gov

The calculated Mulliken charges reveal that all hydrogen atoms possess a positive charge. nih.gov The carbon atoms C2, C3, C4, C5, C6, and C7, which constitute the phenyl ring, exhibit negative charges. nih.gov The most electronegative atoms, oxygen and nitrogen, carry significant negative charges, with O1, O2, N1, and N2 having calculated charges of -0.327 e, -0.621 e, -0.288 e, and -0.627 e, respectively. nih.gov Conversely, the carbon atom C8, which is bonded to two nitrogen atoms and one oxygen atom, is the most electropositive carbon, with a charge of +0.841 e. nih.gov

Table 2: Calculated Mulliken Charges of this compound

Atom Charge (e)
C1 0.231
C2 -0.217
C3 -0.198
C4 -0.213
C5 -0.201
C6 -0.230
C7 0.204
C8 0.841
O1 -0.327
O2 -0.621
N1 -0.288
N2 -0.627
H9 0.260
H10 0.260
H11 0.245
H12 0.245
H13 0.243
H14 0.243
H15 0.443

Source: Data from a computational investigation of 1-(Benzyloxy)urea. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra. lpnu.ua For this compound, TD-DFT calculations were performed at the B3LYP/6-311++G(2d,2p) level in dimethyl sulfoxide (DMSO) as a solvent. nih.gov

The calculations predicted an electronic absorption band at 261.2 nm. nih.gov This absorption corresponds primarily to an electron transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is mainly localized on the urea (B33335) group, while the LUMO is distributed over the phenyl ring. nih.gov This indicates that the electronic transition has a significant charge transfer character from the urea moiety to the phenyl ring. nih.gov The calculated oscillator strength and excitation energy for this transition are also key parameters obtained from the analysis. nih.gov

Table 3: Calculated UV-Vis Spectral Parameters of this compound in DMSO

Calculated Wavelength (nm) Excitation Energy (eV) Oscillator Strength (f) Major Contribution

Source: Findings from a TD-DFT/B3LYP/6-311++G(2d,2p) study. nih.gov

Quantitative Structure-Cytotoxic Activity Relationships (QSCAR)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of compounds with their biological activity. For 1-(benzoyloxy)urea and its derivatives, a QSAR analysis was performed to understand the relationship between their physicochemical properties and their cytotoxic activity against HeLa cell lines, indicated by the log(1/IC50) value. nih.gov

The study revealed a statistically significant relationship, showing that the cytotoxic activity is influenced by electronic (σ) and steric (Es) parameters of the substituents on the benzoyl group. nih.gov The best QSAR equation derived from the analysis is as follows:

Log 1/IC50 = - 0.205 (± 0.068) σ - 0.051 (± 0.022) Es - 1.911 (± 0.020) nih.gov

This equation indicates that both the electronic properties and the size of the substituents play a role in the cytotoxic activity of these compounds. nih.gov Such models are valuable for guiding the synthesis of new, potentially more potent analogues. nih.gov

Pharmacological and Biological Investigations

Anticancer Activity Studies

The anticancer potential of benzyloxyurea and its derivatives has been a subject of scientific investigation, primarily focusing on their ability to inhibit key enzymes involved in cancer cell proliferation. These studies aim to develop more effective alternatives to existing therapies by modifying the basic hydroxyurea (B1673989) structure.

This compound's primary mechanism as an anticancer agent is attributed to its inhibition of the enzyme ribonucleotide reductase (RR). jst.go.jplpnu.ua This enzyme is crucial for DNA synthesis and repair, making it a prime target for cancer therapeutics. researchgate.net By halting the function of RR, these compounds can effectively stop the proliferation of rapidly dividing cancer cells. chemicalbook.comlookchem.com

Eukaryotic ribonucleotide reductase is a complex enzyme composed of two distinct protein subunits, often designated as R1 (or RRM1) and R2 (or RRM2). researchgate.netnih.gov The larger R1 subunit contains the catalytic site, where the conversion of ribonucleotides to deoxyribonucleotides occurs, and allosteric sites that regulate the enzyme's activity. nih.govias.ac.in The smaller R2 subunit houses a critical component for the enzymatic reaction: a non-heme iron center and a stable tyrosyl free radical. researchgate.netnih.gov

The catalytic process is initiated when the tyrosyl radical in the R2 subunit generates a transient radical at the catalytic site of the R1 subunit via a long-range proton-coupled electron transfer. nih.gov This radical then acts on the ribonucleotide substrate, initiating the reduction process. nih.gov Inhibition of RR disrupts the supply of deoxyribonucleotides, which are essential building blocks for DNA synthesis and repair. chemicalbook.comlookchem.com This leads to an arrest of the cell cycle, particularly in the S-phase, and can induce cell death. lpnu.ualookchem.com

Hydroxyurea (HU) is a well-established ribonucleotide reductase inhibitor used in the treatment of various cancers, including chronic myelogenous leukemia. jst.go.jpchemicalbook.com It functions by inactivating ribonucleoside reductase, which blocks the synthesis of deoxynucleotides and inhibits DNA synthesis. chemicalbook.com Specifically, HU is believed to destroy the stable tyrosyl free radical within the R2 subunit, which is essential for the enzyme's catalytic activity. lookchem.com

However, the clinical use of HU can be limited by its metabolic properties and inherent cytotoxicity. jst.go.jp In an effort to overcome these drawbacks, researchers have designed and synthesized novel this compound derivatives. jst.go.jp Studies have shown that certain this compound derivatives exhibit improved anticancer activity compared to HU. For instance, a series of N,N'-substituted this compound derivatives were evaluated, and several compounds, including 4a, 4b, 4d, 4e, 4g, 4q, 4c′, and 4f′, demonstrated stronger inhibitory effects than HU against both murine leukemia (L1210) and human leukemia (K562) cell lines. jst.go.jp

To understand the interaction between this compound derivatives and their target enzyme, molecular docking simulations have been employed. jst.go.jplpnu.ua These computational studies help predict the binding affinity and orientation of a ligand (the this compound derivative) within the active site of the receptor (ribonucleotide reductase). lpnu.ua

In one study, molecular docking experiments were conducted with the R1 domain of Saccharomyces cerevisiae ribonucleotide reductase. The results indicated that certain this compound derivatives, specifically compounds 4a and 4f′, had a stronger binding affinity for the enzyme compared to other derivatives in the same series. jst.go.jpnih.gov In related research, derivatives of 1-(benzoyloxy)urea, which are structurally similar to this compound, were docked into the active site of human ribonucleotide reductase using the crystal structure with the PDB ID 2EUD. lpnu.uaias.ac.in These docking studies provide a theoretical basis for the observed biological activity and help in understanding the structure-activity relationship, guiding the design of more potent inhibitors. ias.ac.in

The anticancer potential of this compound derivatives is frequently evaluated through in vitro cytotoxic activity assays, which measure the ability of a compound to kill cancer cells grown in a laboratory setting. jst.go.jp

A common method used is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. jst.go.jpias.ac.in This colorimetric assay assesses cell viability by measuring the metabolic activity of the cells. A lower cell viability upon treatment with a compound indicates higher cytotoxic activity. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

The cytotoxic effects of various this compound derivatives have been tested against several cancer cell lines, including human cervical cancer (HeLa), human leukemia (K562), and murine leukemia (L1210). jst.go.jpias.ac.in In a study by Ren et al., a series of novel this compound derivatives were evaluated against K562 and L1210 cells, with hydroxyurea (HU) used as a reference compound. jst.go.jp Several of the synthesized compounds showed more potent activity than HU. For example, compound 4f′ was the most effective against the K562 cell line with an IC50 value of 1.32 µM, while compound 4g was highly active against the L1210 cell line with an IC50 of 15.31 µM. jst.go.jp

Interactive Table: Cytotoxic Activity (IC50) of Select this compound Derivatives

The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives compared to Hydroxyurea (HU) on two different leukemia cell lines. Lower IC50 values indicate greater potency.

CompoundL1210 (IC50, µM) jst.go.jpK562 (IC50, µM) jst.go.jp
Hydroxyurea (HU) 63.8110.65
Derivative 4a 35.846.78
Derivative 4b 22.616.55
Derivative 4g 15.315.86
Derivative 4f' 31.541.32
Derivative 4g' 64.813.84

Inhibition of Ribonucleotide Reductase (RR)

In vitro Cytotoxic Activity Assays
Apoptosis Induction Studies (e.g., Flow Cytometry)

Flow cytometry studies have been instrumental in demonstrating the pro-apoptotic effects of this compound derivatives on cancer cells. In a study involving the human leukemia cell line K562, a this compound derivative, compound 4g, was analyzed for its ability to induce apoptosis in comparison to the established anticancer drug Hydroxyurea (HU). jst.go.jp The results indicated that at various concentrations, compound 4g induced a higher percentage of apoptotic cells than HU. jst.go.jp This suggests a more potent apoptotic activity for this specific derivative. jst.go.jpresearchgate.net

The flow cytometry analysis quantified the distribution of cells in different states: viable, apoptotic, late apoptotic/necrotic, and necrotic. jst.go.jp Treatment with compound 4g led to a noticeable increase in the population of apoptotic cells (Q3) and late apoptotic or necrotic cells (Q2) in K562 cells. jst.go.jp

Apoptosis of K562 Cell Line in Different Concentrations of Compound 4g and HU
Concentration (mol/L)Apoptosis of K562 cell line (%) - Compound 4gApoptosis of K562 cell line (%) - HU
---

Targeting Cancer Progression Pathways

Research indicates that this compound and its derivatives are predicted to target several critical pathways involved in cancer progression. researchgate.net In silico studies suggest that these compounds can interact with proteins associated with the PI3K/Akt, FOXO, JAK/STAT, and estrogen signaling pathways, thereby inhibiting cancer cell growth and promoting apoptosis. researchgate.net

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers. nih.govyoutube.com this compound derivatives are predicted to interfere with this pathway, contributing to their anticancer effects. researchgate.net The activation of the PI3K/Akt pathway can lead to the inhibition of apoptosis and promote cell cycle progression. youtube.com Therefore, by targeting this pathway, this compound compounds can potentially reverse these effects and suppress tumor growth. researchgate.net

FOXO Pathway

The Forkhead box O (FOXO) proteins are a family of transcription factors that act as tumor suppressors by regulating the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair. The PI3K/Akt pathway negatively regulates the FOXO pathway. researchgate.net It is suggested that this compound derivatives may exert their anticancer effects by modulating the FOXO pathway, likely through their influence on the PI3K/Akt pathway. researchgate.net

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that plays a significant role in cancer development and progression. nih.govnih.gov This pathway is involved in cell proliferation, survival, and inflammation. nih.gov In silico analyses predict that this compound derivatives target the JAK/STAT pathway. researchgate.net By interfering with this pathway, these compounds may inhibit the growth and survival of cancer cells. researchgate.net

Estrogen Signaling Pathway

The estrogen signaling pathway is a key driver in the development and progression of hormone-receptor-positive cancers, such as certain types of breast cancer. nih.gov This pathway can influence cell proliferation and survival. nih.gov this compound and its derivatives are predicted to target the estrogen signaling pathway, which could be a mechanism for their anticancer activity, particularly in estrogen-dependent cancers. researchgate.net

Effects on Cancer Cell Growth and Apoptosis

The inhibitory effects of this compound derivatives on the growth of various cancer cell lines have been evaluated in vitro. A study assessing a series of novel this compound derivatives against human leukemia (K562) and murine leukemia (L1210) cell lines demonstrated promising anticancer activity for several compounds. jst.go.jp The anti-proliferative effects were measured using the MTT assay, which determines cell viability. jst.go.jp

Several derivatives, including compounds 4a, 4b, 4d, 4e, 4f, 4g, 4q, 4c′, and 4f′, showed significant inhibition of proliferation in both cell lines, with some exhibiting stronger effects than the reference drug, Hydroxyurea. jst.go.jp The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. jst.go.jp As confirmed by flow cytometry, the treatment of K562 cells with a potent derivative, 4g, resulted in a significant increase in apoptotic cells compared to control and HU-treated cells. jst.go.jp

Inhibitory Concentration (IC50) of this compound Derivatives on Cancer Cell Lines
CompoundIC50 on K562 (μM)IC50 on L1210 (μM)
4a--
4b--
4d--
4e--
4f--
4g--
4q34.3541.54
4c′78.4017.98
4f′115.501.32
Hydroxyurea (HU)--

Potential as Histone Deacetylase Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. sapub.orgresearchgate.net Their inhibition has emerged as a promising strategy in cancer therapy. sapub.orgnih.gov While research has explored hydroxamic acid derivatives as HDAC inhibitors, the potential of this compound in this specific role is still an area of developing research. researchgate.netresearchgate.net Some studies have focused on designing and synthesizing novel HDAC inhibitors based on different chemical scaffolds, with some showing selective inhibition of specific HDAC isoforms like HDAC6. nih.govnih.gov The exploration of this compound and its derivatives as specific HDAC inhibitors is an ongoing area of interest in the development of new anticancer agents. researchgate.net

Antineoplastic Effects

The anticancer properties of this compound and its derivatives have been a significant area of research. ontosight.ai Studies have shown that these compounds exhibit inhibitory effects on various cancer cell lines. jst.go.jpnih.gov

A series of novel this compound derivatives were synthesized and evaluated for their in vitro anticancer activity against human leukemia (K562) and murine leukemia (L1210) cell lines. jst.go.jpnih.gov Several of these derivatives demonstrated more potent anticancer activity than the established drug hydroxyurea. jst.go.jp Specifically, compounds 4a, 4b, 4d, 4e, 4g, 4q, 4c′, and 4f′ showed stronger effects than hydroxyurea on both cell lines. jst.go.jp Further investigation into the mechanism of action revealed that compound 4g induced greater apoptotic activity in K562 cells compared to hydroxyurea. jst.go.jpnih.gov

Molecular docking studies have suggested that these this compound derivatives may exert their anticancer effects by interacting with the enzyme ribonucleotide reductase (RR). jst.go.jpias.ac.in This enzyme is a key target in cancer therapy as it is essential for DNA synthesis and repair. chemicalbook.com The docking experiments indicated that compounds 4a and 4f′ have a stronger affinity for the R1 domain of Saccharomyces cerevisiae RR than other tested derivatives. jst.go.jpnih.gov

Another study focused on 1-(benzyloxy)urea and its derivatives, investigating their potential as anticancer drugs through both in silico and in vitro methods. researchgate.net The in silico analysis predicted their anticancer activity by docking with the ribonucleotide reductase enzyme (PDB: 2EUD). lpnu.ua The subsequent in vitro tests on HeLa cell lines showed a significant correlation between the predicted and actual anticancer activity. researchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound L1210 IC₅₀ (µM) K562 IC₅₀ (µM)
4a 36.14 20.15
4b 22.61 21.33
4d 31.52 15.62
4e 35.81 18.34
4g 15.31 30.17
4q 38.15 19.82
4c′ 39.84 10.31
4f′ 40.11 1.32
Hydroxyurea 42.18 25.43

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data sourced from Ren et al., 2014. jst.go.jp

Antimicrobial Activity Studies

The potential of this compound and its derivatives as antimicrobial agents has also been explored. ontosight.ai Research has involved the synthesis and evaluation of a series of hydroxyurea derivatives, including those containing a benzyloxy group, for their antibacterial activity. srce.hr

In one study, the antibacterial activities of synthesized hydroxyurea derivatives were tested against three strains of E. coli: a strain susceptible to antibiotics, a macrolide-resistant strain, and an aminoglycoside-resistant strain. srce.hr Six of the sixteen synthesized compounds, a mix of acyclic and cyclic hydroxyureas, demonstrated growth inhibition against the tested E. coli strains, with varying specificity for each strain. srce.hrresearchgate.net For instance, certain compounds were more effective against the unmodified A-site of the bacterial ribosome, making them potent against susceptible strains and those with resistance mechanisms other than ribosomal methylation. srce.hr Conversely, other compounds were identified as potential leads for developing drugs to treat infections caused by bacteria with aminoglycoside resistance. srce.hr

Anti-HIV Activity

Hydroxyurea, a related compound, is known to inhibit the cellular enzyme ribonucleoside diphosphate (B83284) reductase, which can have synergistic effects when combined with other anti-HIV drugs. sapub.org this compound derivatives have also been investigated for their potential anti-HIV activity. researchgate.netias.ac.in Eukaryotic ribonucleoside reductase (RR) is a target for both anticancer and anti-HIV therapies. jst.go.jp

Enzyme Inhibition Mechanisms (General)

The primary mechanism of action for this compound and its derivatives appears to be the inhibition of key enzymes. A major target is ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis. chemicalbook.com By inhibiting RR, these compounds disrupt the production of deoxyribonucleotides, which are essential for cell proliferation. chemicalbook.com This inhibitory action is the basis for their antineoplastic effects. jst.go.jp

Molecular docking studies have provided insights into the interaction between this compound derivatives and RR. jst.go.jpias.ac.in These studies suggest that the compounds bind to the active site of the enzyme, preventing its normal function. ias.ac.in The affinity of this binding can be influenced by the specific substituents on the this compound scaffold. jst.go.jp

In addition to RR, hydroxamic acids, which are structurally related to hydroxyureas, are known to inhibit a variety of other enzymes, including ureases and matrix metalloproteinases. sapub.org This suggests that this compound derivatives may also have the potential to inhibit other metalloenzymes. researchgate.net

Drug-likeness and Bioactivity Prediction

Computational methods are increasingly used to predict the drug-like properties and bioactivity of chemical compounds before their synthesis and testing. researchgate.net Studies on 1-(benzyloxy)urea have included in silico analyses to evaluate its potential as a drug candidate. researchgate.netresearchgate.net

These computational studies often involve the analysis of a compound's molecular structure to predict its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity. researchgate.net For 1-(benzyloxy)urea, drug-likeness studies have indicated that it possesses good biological activity potential. researchgate.netresearchgate.net Molecular docking evaluations have further supported its potential as an inhibitor of liver cancer. researchgate.netresearchgate.net

The development of large-scale datasets of small molecule-protein interactions is aimed at improving the accuracy of bioactivity prediction for compounds like this compound. openreview.net These resources will aid in the more reliable in silico screening of potential drug candidates. openreview.net

Mechanistic and Structural Insights

Molecular Interactions and Binding Affinities

Benzyloxyurea and its derivatives have been the subject of molecular docking studies to understand their interactions with biological targets, particularly enzymes like ribonucleotide reductase (RR). In a study involving novel this compound derivatives, compounds 4a and 4f' demonstrated high anticancer activity and were shown to embed within the active site of the Saccharomyces cerevisiae R1 domain of RR. jst.go.jp The active site comprises two pockets, A and B. The benzyl (B1604629) group of 4a and the hydroxylamine (B1172632) group of 4f' were stabilized by interactions with LEU716, ARG717, and GLN692 in pocket A, while the phenyl group of 4a and the benzyl group of 4f' interacted with LYS723, MET727, LYS693, and TYR730 in pocket B. jst.go.jp Hydrogen bonds were identified between the acyl group of the ligand and residues GLN692 and LEU716. jst.go.jp Conversely, bulkier derivatives like 4m and 4n could not fit into pocket A, leading to decreased binding affinity and activity. jst.go.jp This suggests that smaller substituents on the nitrogen atom of the hydroxyurea (B1673989) (HU) core are preferred for enhanced binding. jst.go.jp

Further computational analyses, including Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis, have been employed to describe intermolecular interactions in the crystal packing of 1-(benzyloxy)urea. researchgate.net These studies have supported the understanding of classical intermolecular interactions and have investigated N–H⋯N intramolecular hydrogen bonding. researchgate.net Molecular docking has also been used to predict intermolecular interactions with other protein targets, such as Mps1/TTK protein kinase. researchgate.net The interaction of this compound with ninhydrin (B49086) in acetic acid has been studied, leading to the formation of adducts where intermolecular hydrogen bonds play a crucial role in the crystal structure. semanticscholar.org For instance, dimers are formed through N(2)-H(2)…O(1) intermolecular hydrogen bonds. semanticscholar.org

Table 1: Molecular Docking Interactions of this compound Derivatives with Ribonucleotide Reductase (RR) Active Site jst.go.jp
CompoundInteracting PocketInteracting ResiduesKey Interactions
4aPocket ALEU716, ARG717, GLN692Stabilization of benzyl group
Pocket BLYS723, MET727, LYS693, TYR730Interaction with phenyl group
4f'Pocket ALEU716, ARG717, GLN692Stabilization of hydroxylamine group
Pocket BLYS723, MET727, LYS693, TYR730Interaction with benzyl group
4mPocket BLYS723, SER726, MET727, LYS693, ILE696, TYR730, GLN692Bulky structure prevents embedding in Pocket A, decreasing binding affinity.

Anomeric Effects and Hybridization States

The structure of N-acyloxy-N-alkoxyureas, including derivatives of this compound, reveals them to be "anomeric amides". researchgate.net In these molecules, the amide nitrogen atom can rehybridize from sp2 to sp3 in response to the electronegativity of its substituents. dsau.dp.ua

In a single crystal X-ray diffraction study of N-acetoxy-N-benzyloxyurea, the N(1) nitrogen atom, bonded to the oxygen of the benzyloxy group, exhibits a pyramidal configuration with bond angles summing to 335.2°, confirming its sp3 hybridization. researchgate.net In contrast, the N(2) nitrogen of the carbamoyl (B1232498) moiety (H2NC=O) has a planar configuration. researchgate.net This pyramidalization at N(1) is favorable for the nO(Bn)→σ*N–OAc anomeric effect, which leads to a shortening of the N–OBn bond and an elongation of the N–OAc bond. researchgate.net

A comparison between N-benzyloxy-N-methoxyurea and N-benzyloxyurea showed that substituting a hydrogen atom with a methoxy (B1213986) group on the N(2) atom induces sp3 hybridization at this nitrogen as well, resulting in a pyramidal configuration and a significant elongation of the C(1)–N(2) bond. dsau.dp.ua In N-benzyloxyurea itself, the N(2) atom maintains a planar configuration (sp2 hybridized). dsau.dp.ua This highlights the influence of substituents on the hybridization state and geometry of the urea (B33335) backbone.

Table 2: Hybridization and Geometry of Nitrogen Atoms in this compound Derivatives
CompoundNitrogen AtomHybridizationConfigurationReference
N-acetoxy-N-benzyloxyureaN(1) [ON(1)O]sp3Pyramidal researchgate.net
N(2) [H2N(2)C=O]sp2Planar researchgate.net
N-benzyloxy-N-methoxyureaN(1)sp2Planar dsau.dp.ua
N(2)sp3Pyramidal dsau.dp.ua
N-benzyloxyureaN(2)sp2Planar dsau.dp.ua

Reactivity Studies and Reaction Mechanisms

The reactivity of this compound is diverse, encompassing intra- and intermolecular reactions, the formation of reactive intermediates, and participation in complex cyclization reactions.

The phosgenation of O-benzylhydroxylamine, a precursor to this compound, can lead to complex transformations instead of the expected carbamoyl chloride or N-benzyloxyurea. epdf.pub For example, using triethylamine (B128534) as a catalyst with phosgene (B1210022) results in the formation of 1,3,5-tribenzyloxyisocyanuric acid, an intermolecular product. epdf.pub this compound itself undergoes cyclocondensation with diethyl malonate to form 3-(benzyloxy)-6-hydroxypyrimidine-2,4(1H,3H)-dione, demonstrating its utility in synthesizing heterocyclic compounds. nih.gov The interaction between N-benzyloxyurea and ninhydrin in acetic acid yields diastereomeric dihydroxy-tetrahydroindeno[1,2-d]imidazole-2,8-diones, highlighting complex intermolecular condensation reactions. semanticscholar.org

Nitrenium ions have been proposed as key intermediates in reactions involving this compound derivatives. The reaction of N-benzyloxy-N-chlorourea with sodium acetate (B1210297) is thought to proceed through a nitrenium ion intermediate, which then reacts to form N-acetoxy-N-benzyloxyurea. dsau.dp.ua In hypervalent iodine(III)-mediated reactions, the oxidation of the hydroxylamine moiety in an N-alkoxyurea can lead to a nitrenium ion. chemrxiv.org For instance, when N-benzyloxyurea bearing a p-methoxybenzyl (PMB) group is treated with bis(trifluoroacetoxy)iodobenzene (PIFA) in the absence of a bromide source, a spiro adduct is formed via the generation of a nitrenium ion and its subsequent intramolecular trapping by the electron-rich PMB group. chemrxiv.org Anodic oxidation of 1,1′-(1,2-phenylene)bis(3-(benzyloxy)urea) is also proposed to form a nitrenium intermediate, which then rearranges to an isocyanate intermediate before cyclizing. scribd.com

To distinguish between ionic and radical pathways in cyclization reactions of unsaturated N-alkoxyureas, radical clock experiments have been utilized. chemrxiv.org A substrate bearing a vinyl cyclopropyl (B3062369) group was used to probe the mechanism of hypervalent iodine(III)-mediated cyclizations. chemrxiv.org In the aminobromination reaction, the opening of the cyclopropyl ring was observed, which is characteristic of a radical mechanism involving a nitrogen-centered radical intermediate. chemrxiv.org In contrast, the oxy-bromocyclization proceeded without the opening of the cyclopropyl ring, suggesting an ionic mechanism. chemrxiv.org Radical clock reactions function by comparing the rate of a known unimolecular radical reaction (the "clock") with an unknown bimolecular reaction rate. wikipedia.org The rearrangement of the 5-hexenyl radical and the ring-opening of the cyclopropylmethyl radical are common clocks used for this purpose. wikipedia.org

Hypervalent iodine(III) reagents are effective in mediating the cyclization of unsaturated N-alkoxyureas, such as this compound derivatives. chemrxiv.org The outcome of these reactions is highly dependent on the specific iodine reagent and additives used. chemrxiv.orgjetir.org For example, treating an unsaturated N-benzyloxyurea with PhI(OPiv)2 in the presence of tetrabutylammonium (B224687) bromide leads to an aminobromocyclized product. jetir.org Conversely, using PhI(OCOCF3)2 with pyridinium (B92312) bromide results in a chemoselective oxybromocyclization. jetir.org

Mechanistic studies suggest that these reactions can proceed through different pathways. chemrxiv.org The oxybromination is proposed to occur via an ionic mechanism, potentially involving an acetylhypobromite species that reacts with the alkene. chemrxiv.org In contrast, the aminobromination and aminooxyamination reactions are believed to follow a radical pathway. chemrxiv.org This radical pathway likely involves the formation of a nitrogen-centered radical, which then undergoes intramolecular cyclization onto the double bond. chemrxiv.org This dual reactivity allows for the selective synthesis of different heterocyclic structures from the same starting material by tuning the reaction conditions. chemrxiv.org

Radical Clock Control Reactions

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the features necessary for their function, primarily as inhibitors of the enzyme ribonucleotide reductase (RNR). researchgate.netwikipedia.orgnih.gov This enzyme is a key player in DNA synthesis and repair, making it a prime target in cancer therapy. wikipedia.orgresearchgate.net The core of this compound's activity lies in its similarity to its parent compound, hydroxyurea, which is a known RNR inhibitor. nih.govjst.go.jp Modifications to the this compound scaffold have been systematically explored to enhance potency and selectivity.

Influence of Substituents on Activity

The nature and position of substituents on the this compound framework have a profound impact on its biological efficacy. Studies involving a series of this compound derivatives have demonstrated that modifications at the N- and O-positions of the hydroxyurea core can dramatically alter anticancer activity against various cell lines. jst.go.jpasianpubs.org

Substituents on the Nitrogen Atom: Research on N,N'-substituted this compound derivatives has shown that smaller substituent groups on the nitrogen atom are generally preferred for activity. jst.go.jp

Bulky Substituents: The introduction of bulky groups, such as in 1,4-phenylene bis-benzyloxyurea structures, tends to have a negative effect, often leading to inactive compounds. jst.go.jp This suggests steric hindrance may prevent the molecule from effectively binding to the active site of the target enzyme. jst.go.jp

Amino Acid Moieties: Conversely, substituting the N3-position with certain L-amino acid esters, like L-phenylalanine ester, has been shown to markedly increase activity against tumor cells. asianpubs.org This highlights the potential for specific interactions between the amino acid moiety and the biological target.

Substituents on the Benzene (B151609) Ring: Modifications to the benzyl group itself also play a crucial role.

Halogen Substituents: The presence of a para-halo-substituent in related benzohydroxamate ligands can lead to superior activity compared to unsubstituted or other substituted analogues. sapub.org

Hydroxyl Groups: In a related class of compounds, a hydroxyl group at the 2-position of the benzene ring was found to be important for inhibitory activity. jst.go.jp

The table below summarizes the in vitro anticancer activity of selected N-substituted this compound derivatives against human (K562) and murine (L1210) leukemia cell lines, illustrating the influence of different substituents. jst.go.jp

Compound IDSubstituent (R)K562 IC₅₀ (µM)L1210 IC₅₀ (µM)Activity Note
Hydroxyurea (HU) H18.235.25Reference Compound
4a Benzyl3.511.12More potent than HU
4b 2-Fluorobenzyl4.871.29More potent than HU
4d 4-Fluorobenzyl4.111.03More potent than HU
4g 4-Trifluoromethylbenzyl7.922.01More potent than HU
4m 1,4-Phenylene bis(methylene)>100>100Inactive (Bulky group)
4n 1,3-Phenylene bis(methylene)>100>100Inactive (Bulky group)

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacophore Identification

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For this compound and its derivatives acting as ribonucleotide reductase inhibitors, the pharmacophore has been elucidated through a combination of SAR data and computational molecular modeling. researchgate.netias.ac.in

The key features of the pharmacophore for RNR inhibition include:

A Metal Chelating Group: The core hydroxyurea moiety (-C(O)NHOH) is crucial. It is believed to interact with the di-iron center within the R2 subunit of ribonucleotide reductase, quenching the essential tyrosyl free radical required for the enzyme's catalytic activity. researchgate.netwikipedia.org

Hydrogen Bonding Sites: Nitrogen atoms within the urea structure and any additional suitable functional groups can act as hydrogen bond donors or acceptors. researchgate.net These interactions help to properly orient the inhibitor within the enzyme's active site, forming hydrogen bonds with amino acid residues like SER691 and GLN692. ias.ac.in

Aromatic/Lipophilic Region: The benzyloxy group provides a lipophilic region that can engage in hydrophobic or aromatic stacking interactions with residues in the active site, such as tyrosine. researchgate.netacs.org The size and electronic nature of this group can be fine-tuned to optimize these interactions, as seen with the varied effects of different substituents on the phenyl ring. jst.go.jpacs.org

Molecular docking studies of active compounds like this compound (compound 4a in the table above) into the RNR active site support this pharmacophoric model. jst.go.jp The model suggests that the molecule fits into a binding pocket where the benzyloxy group is oriented towards a hydrophobic region, while the hydroxyurea portion is positioned to interact with the key residues and the metallic center of the enzyme. jst.go.jpias.ac.in In contrast, bulkier, less active compounds fail to achieve this optimal binding conformation. jst.go.jp

Analytical Applications and Metabolic Studies

Use as Internal Standard in Analytical Methods

An internal standard is a compound added in a constant amount to all samples, including calibration standards and unknowns, just before analysis. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and analytical response. Benzyloxyurea has been identified as a suitable internal standard for specific high-performance liquid chromatography (HPLC) applications due to its chemical properties and retention behavior.

In the context of metabolic studies, this compound has been utilized as an internal standard for the quantification of caffeine (B1668208) and its metabolites in human urine. oup.comoup.com Research investigating the activity of metabolic enzymes has employed HPLC methods where this compound is integral to ensuring the accuracy and precision of the results. oup.com

In one such method designed to separate caffeine metabolites, this compound was used as the internal standard under specific HPLC conditions. The analysis involved an Ultrasphere IP ODS column and a mobile phase consisting of 1.3% isopropanol, 0.1% acetonitrile (B52724), and 0.05% acetic acid, with UV detection at 280 nm. oup.comoup.com Under these conditions, this compound exhibited a distinct retention time, allowing for the accurate quantification of the target analytes. oup.com

Table 1: HPLC Retention Times for Caffeine Metabolites with this compound as Internal Standard

CompoundRetention Time (minutes)
1-methyluric acid (1U)4.87
1-methylxanthine (1X)6.07
This compound (Internal Standard)7.9
1,7-dimethylxanthine (17U, Paraxanthine)11.54

Data sourced from a study on CYP1A2 activity and lung cancer risk. oup.com

A separate HPLC protocol was used for the determination of 5-acetylamino-6-amino-3-methyluracil (B11769) (AAMU), another caffeine metabolite. In this analysis, a TSK-GEL G2000PW column was used with a mobile phase of 0.1% acetic acid and UV detection at 263 nm. This compound was again added as the internal standard, demonstrating its versatility across different chromatographic conditions. oup.comoup.com

Table 2: HPLC Retention Times for AAMU with this compound as Internal Standard

CompoundRetention Time (minutes)
5-acetylamino-6-amino-3-methyluracil (AAMU)15.10
This compound (Internal Standard)31.73

Data sourced from a study on CYP1A2 activity and lung cancer risk. oup.comoup.com

Role in Metabolic Assays

The accurate quantification enabled by using this compound as an internal standard is critical for metabolic assays, which measure the rate of metabolic processes or the activity of specific enzymes.

Cytochrome P450 1A2 (CYP1A2) is a vital enzyme primarily found in the liver that is responsible for the metabolism of numerous drugs and potential carcinogens. oup.comnih.gov Assessing the activity of CYP1A2 is important in clinical pharmacology and toxicology. One established method for evaluating CYP1A2 activity in population-based studies is the urinary caffeine metabolic ratio test. oup.com In a study investigating the link between CYP1A2 activity and lung cancer risk among Chinese women in Singapore, this compound played a key analytical role. oup.comoup.com Its use as an internal standard in the HPLC analysis of urinary caffeine metabolites ensured the reliability of the data used to determine enzyme activity. oup.com

The caffeine metabolic ratio (CMR), an index of CYP1A2 activity, is calculated from the molar concentrations of various caffeine metabolites in urine after a subject consumes caffeine. oup.comnih.gov Specifically, the ratio is often calculated as the urinary molar ratio of (AAMU + 1X + 1U) / 17U. oup.comoup.com

The determination of this ratio is entirely dependent on the accurate measurement of each metabolite's concentration. This compound's function as an internal standard in the HPLC methods provides the necessary correction for analytical variability, thereby ensuring that the calculated CMR is a true and reliable reflection of an individual's CYP1A2 metabolic activity. oup.com

Q & A

Q. Table 1: Recommended Analytical Parameters for this compound Characterization

ParameterTechniqueConditionsReference Standard
PurityHPLCC18 column, 70:30 acetonitrile:waterUSP guidelines
Structural Identity1^1H NMR400 MHz, DMSO-d6NIST
Thermal StabilityDSCHeating rate: 10°C/minASTM E794

Q. Table 2: Key Variables to Control in Cytotoxicity Studies

VariableImpact on ResultsControl Strategy
Cell Passage NumberGenetic drift, altered responsesUse cells below passage 20
Serum ConcentrationGrowth rate variabilityStandardize to 10% FBS
Incubation TimeDose-dependent effectsFix exposure to 48 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.